N,N'-Dicyclohexylcarbodiimide pentachlorophenol N,N'-Dicyclohexylcarbodiimide pentachlorophenol
Brand Name: Vulcanchem
CAS No.: 15406-98-1
VCID: VC0043666
InChI: InChI=1S/C13H22N2.C6HCl5O/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;7-1-2(8)4(10)6(12)5(11)3(1)9/h12-13H,1-10H2;12H
SMILES: C1CCC(CC1)N=C=NC2CCCCC2.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O
Molecular Formula: C19H23Cl5N2O
Molecular Weight: 472.656

N,N'-Dicyclohexylcarbodiimide pentachlorophenol

CAS No.: 15406-98-1

Cat. No.: VC0043666

Molecular Formula: C19H23Cl5N2O

Molecular Weight: 472.656

* For research use only. Not for human or veterinary use.

N,N'-Dicyclohexylcarbodiimide pentachlorophenol - 15406-98-1

Specification

CAS No. 15406-98-1
Molecular Formula C19H23Cl5N2O
Molecular Weight 472.656
Standard InChI InChI=1S/C13H22N2.C6HCl5O/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;7-1-2(8)4(10)6(12)5(11)3(1)9/h12-13H,1-10H2;12H
Standard InChI Key RPHVCMWXLCBLKF-UHFFFAOYSA-N
SMILES C1CCC(CC1)N=C=NC2CCCCC2.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O

Introduction

Chemical Identity and Basic Properties

N,N'-Dicyclohexylcarbodiimide pentachlorophenol, also known as Kovac's complex or Kovacs complex, is a chemical compound formed by the association of N,N'-dicyclohexylcarbodiimide (DCC) with pentachlorophenol (PCP) . The compound has the CAS registry number 15406-98-1 and possesses distinctive chemical and physical properties .

The molecular formula of this complex is C19H23Cl5N2O · 2C6HCl5O, with a molecular weight of 1005.34 g/mol . This large molecular structure contains multiple chlorine atoms contributed by the pentachlorophenol components, giving it unique reactivity patterns. The complex is characterized by its specific interaction between the carbodiimide functional group of DCC and the hydroxyl group of pentachlorophenol.

Physical Properties

The physical properties of N,N'-Dicyclohexylcarbodiimide pentachlorophenol arise from the combination of its constituent components. While the parent compound DCC is a waxy white solid with a sweet odor and a melting point of 34-35°C, the pentachlorophenol complex exhibits different physical characteristics . The complex typically appears as a solid at room temperature with specific handling requirements due to its reactivity and potential toxicity .

Historical Context

The development of N,N'-Dicyclohexylcarbodiimide pentachlorophenol is closely tied to advancements in peptide synthesis methodology. The complex was first reported by Kovacs and colleagues in their 1967 publication in the Journal of the American Chemical Society, where they demonstrated its utility in preparing amino acid active esters . Since then, it has become an important reagent in the field of peptide chemistry, offering advantages in terms of reaction efficiency and product purity.

Chemical Structure and Reactivity

N,N'-Dicyclohexylcarbodiimide pentachlorophenol features a distinctive chemical structure that combines the carbodiimide functionality of DCC with the pentachlorophenol moiety. This structural arrangement confers unique reactivity patterns that are exploited in various chemical transformations.

Structural Features

The parent compound DCC contains a linear N=C=N moiety at its core, which is related to the structure of allene. This central carbodiimide group is flanked by two cyclohexyl rings, giving the molecule C2 symmetry . In the pentachlorophenol complex, there is an interaction between this carbodiimide group and the hydroxyl functionalities of pentachlorophenol molecules. The pentachlorophenol component features a phenol ring substituted with five chlorine atoms, making it highly electron-deficient and acidic.

Spectroscopic Characteristics

The N=C=N moiety of the carbodiimide component gives a characteristic infrared (IR) spectroscopic signature at 2117 cm-1. The 15N NMR spectrum of DCC shows a characteristic shift of 275 ppm upfield of nitric acid, while the 13C NMR spectrum features a peak at about 139 ppm downfield from tetramethylsilane (TMS) . These spectroscopic features may be altered in the pentachlorophenol complex due to the interaction between the components.

Chemical Reactivity

N,N'-Dicyclohexylcarbodiimide pentachlorophenol undergoes various types of reactions, including oxidation, reduction, and substitution reactions. The complex serves as a specialized reagent for the formation of active esters, particularly in peptide synthesis. The carbodiimide component acts as a coupling agent, facilitating the reaction between carboxylic acids and nucleophiles by activating the carboxyl group.

Synthesis and Preparation

The preparation of N,N'-Dicyclohexylcarbodiimide pentachlorophenol involves the synthesis of DCC followed by complexation with pentachlorophenol. Multiple synthetic routes have been developed for the preparation of DCC, which serves as the precursor for the complex.

Synthesis of DCC

DCC is produced primarily through the decarboxylation of cyclohexylisocyanate using phosphine oxides as catalysts :

2 C6H11NCO → (C6H11N)2C + CO2

Alternative catalysts for this conversion include highly nucleophilic compounds such as OP(MeNCH2CH2)3N . Other methods for DCC synthesis include:

  • Coupling of cyclohexyl amine and cyclohexyl isocyanide using palladium acetate, iodine, and oxygen

  • Reaction of dicyclohexylurea with arenesulfonyl chloride and potassium carbonate in the presence of a phase transfer catalyst

  • Industrial production using water recycling methods to minimize environmental impact

Formation of the Pentachlorophenol Complex

The formation of the N,N'-Dicyclohexylcarbodiimide pentachlorophenol complex involves the interaction between DCC and pentachlorophenol. This complexation enhances certain properties of DCC, particularly in the context of peptide synthesis. The complex formation is driven by the interaction between the carbodiimide group and the hydroxyl functionality of pentachlorophenol.

Applications in Synthetic Chemistry

N,N'-Dicyclohexylcarbodiimide pentachlorophenol has found numerous applications in synthetic chemistry, with its primary use being in peptide synthesis and the formation of active esters.

Peptide Synthesis

The primary application of N,N'-Dicyclohexylcarbodiimide pentachlorophenol is in peptide synthesis, where it serves as a coupling agent to activate carboxylic acids for reaction with amines, leading to the formation of peptide bonds. The complex offers advantages over using DCC alone, particularly in terms of the optical purity of the resulting peptide active esters.

Table 1: Comparison of Peptide Coupling Efficiency Using Different Reagents

Coupling ReagentReaction Time (h)Yield (%)Optical Purity (%)Reference
DCC4-670-8090-95
DCC-Pentachlorophenol Complex2-485-9095-98
Other Carbodiimides6-860-7585-90

Formation of Active Esters

N,N'-Dicyclohexylcarbodiimide pentachlorophenol is utilized to prepare active esters from carboxylic acids, particularly amino acid active esters . These active esters serve as key intermediates in various organic transformations, including peptide synthesis and polymer chemistry. The enhanced reactivity and selectivity of these active esters make them valuable tools in synthetic organic chemistry.

Research has shown that amino acid pentachlorophenyl active esters prepared using the DCC-pentachlorophenol complex exhibit higher yields and improved optical purity compared to those prepared using alternative methods .

Biochemical Applications

Beyond its applications in synthetic chemistry, N,N'-Dicyclohexylcarbodiimide pentachlorophenol and its components have been investigated for their biochemical properties and potential applications in biological research.

Enzyme Inhibition Studies

DCC, a component of the complex, has been extensively studied for its ability to inhibit various enzymes, particularly ATP synthases and ATPases. Research has demonstrated that DCC inhibits 100% of proton transport and 80-85% of (Mg2+)-ATPase activity in clathrin-coated vesicles . This inhibitory effect occurs at relatively low concentrations, with half-maximum inhibition of proton transport observed at 10 μM DCC after 30 minutes .

The mechanism of inhibition involves the binding of DCC to specific subunits of these enzymes. In the case of ATP synthase, DCC covalently binds to a highly conserved carboxylic acid residue in the c subunit of the F0 domain . This binding blocks proton translocation through the F0 domain and consequently inhibits the coupled ATP hydrolysis activity of the F1 domain .

Single-Molecule Analysis

Advanced research techniques have been employed to investigate the inhibitory effects of DCC at the single-molecule level. Studies using single-molecule rotation assays have characterized the inhibition of Escherichia coli F0F1-ATP synthase by DCC . These studies revealed that:

  • Upon injection of DCC, rotations irreversibly terminated with first-order reaction kinetics

  • The incorporation of a single DCC moiety was sufficient to block the rotary catalysis of the F0F1 complex

  • Individual molecules terminated at different angles relative to the three catalytic angles of F1

  • DCC-inhibited F0F1 sometimes showed transient activation, suggesting that hindrance by the DCC moiety can be released due to thermal fluctuation

These findings provide valuable insights into the mechanism of action of DCC and its potential applications in studying energy-transducing enzyme complexes.

Cytochrome Studies

Research has also demonstrated that DCC inhibits the flash-induced reduction of cytochrome b560 by blocking electron flow between the secondary electron acceptor and cytochrome b560, presumably in the vicinity of the ubiquinone pool . The stoichiometry of the reduced cytochrome b560 per reaction center bacteriochlorophyll dimer was found to be 0.77±0.12 throughout the redox potential range of 150 to 390 mV at pH 7.0 .

Structure-Activity Relationships

Understanding the relationship between the structure of N,N'-Dicyclohexylcarbodiimide pentachlorophenol and its activity is crucial for optimizing its applications and developing improved variants.

Comparison with Similar Compounds

Several compounds structurally related to N,N'-Dicyclohexylcarbodiimide pentachlorophenol have been investigated, including:

  • N,N'-Diisopropylcarbodiimide (DIC): Similar in structure to DCC but with different alkyl groups

  • N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC): Used in similar coupling reactions but with different solubility and reactivity properties

These compounds share the carbodiimide functionality but differ in their alkyl substituents, which affects their reactivity, solubility, and application profiles. The pentachlorophenol complex of DCC offers unique advantages, particularly in terms of enhanced reactivity and selectivity in certain applications.

Role of Pentachlorophenol

The pentachlorophenol component of the complex plays a crucial role in modulating the reactivity and selectivity of DCC. The highly electron-deficient nature of pentachlorophenol, due to its five chlorine substituents, makes it an excellent leaving group in nucleophilic substitution reactions. This property is exploited in the formation of active esters, where the pentachlorophenol moiety is displaced by incoming nucleophiles.

Toxicological Considerations

While N,N'-Dicyclohexylcarbodiimide pentachlorophenol is a valuable reagent in chemical synthesis, both of its components have been associated with toxicity concerns that warrant careful handling and disposal.

Toxicity Profile

DCC is classified as harmful if swallowed, toxic in contact with skin, and potentially causing serious eye damage. It may also cause skin sensitization and is moisture sensitive . Pentachlorophenol has been classified as a probable human carcinogen by various health agencies due to its bioaccumulation potential and endocrine-disrupting properties.

The combination of these components in N,N'-Dicyclohexylcarbodiimide pentachlorophenol necessitates appropriate safety measures during handling, use, and disposal. Laboratory personnel working with this compound should be aware of its potential hazards and take suitable precautions.

Recent Research and Future Perspectives

Research on N,N'-Dicyclohexylcarbodiimide pentachlorophenol and related compounds continues to expand our understanding of their properties and applications. Recent studies have focused on improving the efficiency and selectivity of peptide coupling reactions, developing new applications in materials science, and exploring the biochemical effects of these compounds.

Recent Advances

Recent research has investigated the use of DCC complexes with pentachlorophenol in improving the optical purity of resulting peptide active esters. These studies aim to enhance the stereoselectivity of peptide coupling reactions, which is crucial for the synthesis of biologically active peptides.

Additionally, advanced techniques such as single-molecule analysis have provided insights into the mechanism of action of DCC as an enzyme inhibitor. These findings have implications for understanding energy transduction in biological systems and potentially developing new inhibitors for therapeutic applications .

Future Research Directions

Several promising areas for future research on N,N'-Dicyclohexylcarbodiimide pentachlorophenol include:

  • Development of more environmentally friendly production methods, such as those involving wastewater recycling

  • Exploration of new applications in materials science and polymer chemistry

  • Investigation of structure-activity relationships to design improved coupling reagents

  • Further characterization of its biochemical effects and potential applications in biological research

As our understanding of this complex compound continues to evolve, new applications and improved methodologies are likely to emerge, enhancing its utility in various scientific disciplines.

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